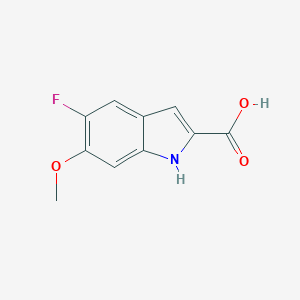

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFANAUFECXLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250192 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-65-0 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136818-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic route to 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed around the powerful Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus. This document offers a detailed, step-by-step methodology, from the preparation of the crucial substituted phenylhydrazine intermediate to the final hydrolysis of the corresponding indole ester. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, substituted indoles, such as the target this compound, are of significant interest to researchers. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid functionalities provide key points for molecular interactions and further derivatization. This guide delineates a reliable synthetic pathway to this valuable compound, leveraging fundamental organic chemistry principles to ensure a high degree of success and purity.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-stage process. The cornerstone of this strategy is the Fischer indole synthesis, which dictates the preceding and succeeding steps.[1][3]

The three key stages are:

-

Synthesis of the Phenylhydrazine Intermediate: Preparation of 4-fluoro-5-methoxyphenylhydrazine hydrochloride from a commercially available substituted aniline.

-

Fischer Indole Synthesis: The acid-catalyzed condensation and cyclization of the phenylhydrazine intermediate with ethyl pyruvate to yield ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.

-

Ester Hydrolysis: The final conversion of the ethyl ester to the target carboxylic acid.

This linear approach ensures a convergent and efficient synthesis, with each step building upon a well-characterized intermediate.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-5-methoxyphenylhydrazine hydrochloride

The successful execution of the Fischer indole synthesis is contingent upon the availability of the appropriately substituted phenylhydrazine. This protocol details the synthesis of 4-fluoro-5-methoxyphenylhydrazine hydrochloride from 4-fluoro-3-methoxyaniline.

Protocol 1: Diazotization and Reduction of 4-Fluoro-3-methoxyaniline

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoro-3-methoxyaniline (1.0 equivalent) in concentrated hydrochloric acid (approximately 10 volumes). Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.

-

Precipitation and Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The 4-fluoro-5-methoxyphenylhydrazine hydrochloride will precipitate as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove residual acid and impurities.

-

Drying: Dry the resulting solid under vacuum to yield 4-fluoro-5-methoxyphenylhydrazine hydrochloride.

| Parameter | Value |

| Starting Material | 4-Fluoro-3-methoxyaniline |

| Key Reagents | NaNO₂, SnCl₂·2H₂O, HCl |

| Temperature | 0-10 °C |

| Expected Yield | 70-80% |

| Appearance | Off-white to pale yellow solid |

Table 1: Key parameters for the synthesis of 4-fluoro-5-methoxyphenylhydrazine hydrochloride.

Stage 2: Fischer Indole Synthesis of Ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

This stage constitutes the core of the synthetic route, where the indole nucleus is constructed. The choice of a strong acid catalyst is crucial for driving the reaction to completion.[4]

Protocol 2: Acid-Catalyzed Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in absolute ethanol or glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

| Parameter | Value |

| Starting Material | 4-Fluoro-5-methoxyphenylhydrazine HCl |

| Key Reagents | Ethyl pyruvate, H₂SO₄ or PPA |

| Temperature | 80-120 °C |

| Expected Yield | 60-75% |

| Appearance | Crystalline solid |

Table 2: Key parameters for the Fischer indole synthesis of the ethyl ester.

Caption: Simplified mechanism of the Fischer indole synthesis.[3]

Stage 3: Hydrolysis of Ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Protocol 3: Alkaline Hydrolysis

-

Reaction Setup: Dissolve the ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of cold, dilute hydrochloric acid.

-

Precipitation and Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral and then dry the product under vacuum.

| Parameter | Value |

| Starting Material | Ethyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate |

| Key Reagents | NaOH, HCl |

| Temperature | Reflux |

| Expected Yield | >90% |

| Appearance | Solid |

Table 3: Key parameters for the hydrolysis to the final product.

Characterization Data (Predicted)

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR | Signals corresponding to the indole NH, aromatic protons, methoxy protons, and carboxylic acid proton. |

| ¹³C NMR | Resonances for the indole core, fluoro- and methoxy-substituted carbons, and the carboxyl carbon. |

| Mass Spec (ESI-) | [M-H]⁻ consistent with the molecular formula C₁₀H₈FNO₃ |

Table 4: Predicted analytical data for this compound.

Conclusion

The synthetic route detailed in this guide provides a clear and reliable pathway for the preparation of this compound. By employing the Fischer indole synthesis as the key strategic reaction, this methodology allows for the efficient construction of this valuable heterocyclic compound. The provided protocols, rooted in established chemical principles, are designed to be both reproducible and scalable, empowering researchers in the fields of medicinal chemistry and drug discovery to access this and related indole derivatives for their research programs.

References

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

-

Fischer indole synthesis - Grokipedia. Available at: [Link]

- Process for the preparation of 4-fluoro-3-methoxyaniline. Google Patents.

-

A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope. Available at: [Link]

-

Fischer indole synthesis - Wikipedia. Available at: [Link]

- Preparation method for 4-fluorophenylhydrazine. Google Patents.

-

Fischer Indole Synthesis - YouTube. Available at: [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Scaffold in Modern Medicinal Chemistry

5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is a halogenated indole derivative that stands as a promising scaffold in the landscape of contemporary drug discovery. The indole core is a well-established pharmacophore, present in a multitude of natural products and synthetic drugs. The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 6-position is a deliberate medicinal chemistry tactic aimed at modulating the molecule's physicochemical and pharmacokinetic properties. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence receptor interactions and solubility.

This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, potential therapeutic applications, and essential safety protocols. It is important to note that as of the latest update, a specific CAS number for this compound is not publicly registered, suggesting its status as a novel or specialized research chemical. For the purpose of this guide, data from closely related analogues, such as 5-fluoroindole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid, will be referenced to provide a scientifically grounded perspective.

Compound Identification and Molecular Structure

-

Systematic Name: this compound

-

Synonyms: 5-fluoro-6-methoxyindole-2-carboxylic acid

-

CAS Number: Not publicly available. For related compounds, see 5-Fluoroindole-2-carboxylic acid (CAS No. 399-76-8)[1][2] and 5-Fluoro-6-Methoxy-1H-indole (CAS No. 1211595-72-0).[3]

-

Molecular Formula: C₁₀H₈FNO₃

-

Molecular Weight: 209.17 g/mol

Physicochemical Properties: The Influence of Fluorine and Methoxy Substituents

The physicochemical properties of this molecule are critical determinants of its behavior in biological systems. The following table summarizes key computed and estimated properties, drawing comparisons with related compounds to illustrate the impact of the fluoro and methoxy groups.

| Property | Predicted/Estimated Value | Rationale and Comparative Insights |

| Molecular Weight | 209.17 g/mol | --- |

| XLogP3 | ~2.6 | The calculated lipophilicity is higher than that of 5-fluoroindole-2-carboxylic acid (XLogP3 of 2.4), indicating the methoxy group's contribution to increased lipid solubility.[1] |

| Hydrogen Bond Donors | 2 (NH and OH) | Consistent with the parent indole and carboxylic acid functionalities. |

| Hydrogen Bond Acceptors | 4 (C=O, OH, OCH₃) | The methoxy group adds an additional hydrogen bond acceptor site compared to 5-fluoroindole-2-carboxylic acid. |

| Melting Point (°C) | >250 (estimated) | Likely a high-melting solid, similar to 5-fluoroindole-2-carboxylic acid (265-266 °C).[2] |

| pKa | ~3.5-4.5 (estimated) | The carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of the fluorine atom may slightly increase its acidity compared to non-fluorinated analogues. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for indole carboxylic acids. |

These properties suggest that this compound possesses a favorable profile for potential drug development, aligning with general guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Synthesis and Characterization: A Strategic Approach

The synthesis of substituted indole-2-carboxylic acids can be achieved through several established methods. The Fischer indole synthesis is a robust and versatile approach for constructing the indole nucleus from a substituted phenylhydrazine and an α-ketoacid.[4]

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

This proposed synthesis starts from the commercially available 4-fluoro-5-methoxyaniline.

Step-by-Step Experimental Protocol

-

Diazotization of 4-Fluoro-5-methoxyaniline:

-

Dissolve 4-fluoro-5-methoxyaniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir for 30 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.

-

-

Reduction to Hydrazine:

-

Prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the hydrazine.

-

Extract the product with an organic solvent such as ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Condensation with Pyruvic Acid:

-

Dissolve the crude 4-fluoro-5-methoxyphenylhydrazine and pyruvic acid in ethanol.

-

Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

-

Fischer Indole Cyclization:

-

Add the crude hydrazone to a preheated acidic catalyst, such as polyphosphoric acid or concentrated sulfuric acid, at a temperature typically ranging from 80-120°C.

-

The choice of acid and temperature is crucial and often requires optimization to maximize the yield and minimize side products.

-

After the reaction is complete (monitored by TLC), pour the hot mixture onto ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the acidic proton of the carboxylic acid (a broad singlet at >10 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms of the indole ring and the carboxylic acid, as well as the methoxy carbon. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).[5]

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands to identify include the N-H stretch of the indole ring (~3300 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (~1680 cm⁻¹).[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z for [M-H]⁻ or [M+H]⁺).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not widely published, the therapeutic potential can be inferred from related structures.

Conceptual Framework for Biological Activity

-

Neuroprotective Agent: 5-Methoxyindole-2-carboxylic acid has demonstrated neuroprotective effects in models of stroke and Alzheimer's disease by reducing oxidative stress.[6] The addition of a fluorine atom could enhance the potency and pharmacokinetic profile of such an agent.

-

Antifungal Compound: 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, has shown promising antifungal activity.[7] The 5-fluoro analogue could be a valuable lead in the development of new antifungal drugs.

-

Oncology: Derivatives of 5-methoxyindole-2-carboxylic acid have been identified as potential biomarkers for malignant melanoma.[6] This suggests that fluorinated versions could be useful as probes or diagnostic tools.

-

Diabetes: Indole derivatives, including 5-methoxyindole-2-carboxylic acid, have been investigated for their potential in treating diabetes.[6]

The rationale for exploring this specific compound lies in the principle of bioisosteric replacement and property modulation. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions with protein targets.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for this compound, precautions for handling related hazardous indole carboxylic acids should be strictly followed.

Hazard Identification (based on related compounds)

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

References

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

ResearchGate. (2025). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

PubChem. (n.d.). 5-Fluoroindole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

CAS Common Chemistry. (n.d.). 5-Fluoroindole-2-carboxylic acid. [Link]

- Maulide, N., & Terme, T. (2009). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Tetrahedron Letters, 50(26), 3325-3327.

-

ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis | Request PDF. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Diva-Portal.org. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. [Link]

-

PubMed. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. [Link]

- HETEROCYCLES. (1984).

-

YouTube. (2024). Leimgruber–Batcho Indole Synthesis. [Link]

-

ResearchGate. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

-

YouTube. (2021). Fischer Indole Synthesis. [Link]

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

-

Preprints.org. (2025). Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

- 1. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Introduction: The Significance of the 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid Scaffold

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Specifically, substituted indole-2-carboxylic acids are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The target molecule, this compound, incorporates key structural motifs—a fluorine atom and a methoxy group—that are of high interest in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and serve as a handle for further functionalization. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, with a critical focus on the selection, rationale, and preparation of the requisite starting materials.

Primary Synthetic Strategies: A Comparative Analysis

The construction of the indole ring system is a well-trodden path in organic chemistry, with several named reactions offering reliable access. For the specific substitution pattern of this compound, two classical and highly effective methods stand out: the Fischer Indole Synthesis and the Reissert Indole Synthesis. The choice between these routes is often dictated by the commercial availability, cost, and ease of synthesis of the key starting materials.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most versatile and widely used method for constructing the indole core.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[1][2]

Conceptual Framework & Starting Material Rationale

To achieve the desired 5-fluoro-6-methoxy substitution pattern, the synthesis must begin with a correspondingly substituted arylhydrazine. The C2-carboxylic acid moiety is introduced via the carbonyl component, typically an α-ketoester like ethyl pyruvate.

The key starting materials for this route are:

-

(4-Fluoro-3-methoxyphenyl)hydrazine: This precursor provides the benzene ring and the N1 atom of the indole nucleus. Its substituents directly map onto the final product's C5 and C6 positions.

-

Ethyl Pyruvate (or Pyruvic Acid): This α-ketoester provides the C2 and C3 atoms of the pyrrole ring. The ester functionality serves as a convenient precursor to the final carboxylic acid.

Experimental Workflow: Fischer Indole Synthesis

The synthesis proceeds through a logical, multi-step sequence that leverages well-established chemical transformations.

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid. In the absence of a publicly available experimentally determined structure, this document takes a predictive and methodological approach. It outlines a viable synthetic route to the compound, details the complete experimental workflow for its crystallization and subsequent single-crystal X-ray diffraction analysis, and offers a predictive analysis of its likely crystal structure. This prediction is grounded in a comparative study of the crystallographic data of structurally analogous indole derivatives. Furthermore, this guide discusses the expected spectroscopic characteristics that would confirm the compound's identity and concludes with an overview of the potential biological significance of this molecule, drawing from the activities of related compounds.

Introduction: The Significance of Indole Scaffolds and the Pursuit of a Novel Crystal Structure

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Modifications to the indole scaffold, such as the introduction of fluorine and methoxy groups, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound represents a unique combination of these functional groups, suggesting its potential for novel pharmacological applications.

The three-dimensional arrangement of molecules in a solid-state, known as the crystal structure, is fundamental to understanding a compound's properties. It governs solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development. To date, an experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).

This guide, therefore, serves a dual purpose. Firstly, it provides a detailed roadmap for the experimental determination of the crystal structure of this novel compound. Secondly, it offers a scientifically grounded prediction of its key crystallographic features through a rigorous comparative analysis of closely related, structurally characterized molecules.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient method for the synthesis of the title compound is the Leimgruber-Batcho indole synthesis.[3][4] This method is widely used in the pharmaceutical industry due to its versatility and the commercial availability of many starting materials.[3] The proposed synthetic route commences with a commercially available substituted o-nitrotoluene.

Proposed Synthetic Scheme:

A proposed synthesis of this compound is outlined below, starting from 4-fluoro-5-methoxy-2-nitrotoluene. The key steps involve the formation of an enamine followed by a reductive cyclization to form the indole ring, and subsequent functional group manipulations to yield the final carboxylic acid.

Sources

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid: A Predictive Technical Guide

Introduction

5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application, and spectroscopic analysis serves as the cornerstone of this characterization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions. The presence of an electron-withdrawing fluorine atom at the C5 position and an electron-donating methoxy group at the C6 position is expected to significantly influence the electron density distribution within the indole ring system, thereby impacting the chemical shifts in NMR spectroscopy, vibrational modes in IR spectroscopy, and fragmentation patterns in mass spectrometry.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted)

A detailed experimental protocol for acquiring the ¹H NMR spectrum of this compound would involve dissolving the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. These predictions are based on the analysis of substituent effects on the indole ring. The fluorine at C5 is expected to cause a downfield shift for the neighboring protons, while the methoxy group at C6 will have a more complex effect, including through-space interactions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | ~11.5 - 12.5 | br s | - |

| H3 | ~7.0 - 7.2 | s | - |

| H4 | ~7.3 - 7.5 | d | ~9.0 |

| H7 | ~7.1 - 7.3 | s | - |

| OCH₃ | ~3.8 - 4.0 | s | - |

| COOH | ~12.0 - 13.0 | br s | - |

Table 1: Predicted ¹H NMR data for this compound.

Causality of Predicted Shifts:

-

NH Proton (H1): The acidic proton of the indole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift, typical for N-H protons in indoles.

-

H3 Proton: This proton on the pyrrole ring is anticipated to be a singlet, as it lacks adjacent proton coupling partners.

-

H4 and H7 Protons: The protons on the benzene ring will be influenced by both the fluorine and methoxy substituents. H4 is expected to be a doublet due to coupling with the fluorine atom, while H7 may appear as a singlet or a narrow doublet depending on the coupling with the fluorine.

-

OCH₃ Protons: The methoxy group protons will appear as a sharp singlet in the aliphatic region.

-

COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted)

The ¹³C NMR spectrum would be acquired using a high-field NMR spectrometer, typically at 100 MHz or higher. Proton decoupling techniques would be employed to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group will have pronounced effects on the carbon chemical shifts of the benzene portion of the indole ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~135 - 140 |

| C3 | ~105 - 110 |

| C3a | ~125 - 130 |

| C4 | ~110 - 115 (d, JC-F ≈ 25 Hz) |

| C5 | ~155 - 160 (d, JC-F ≈ 240 Hz) |

| C6 | ~145 - 150 |

| C7 | ~95 - 100 |

| C7a | ~120 - 125 |

| COOH | ~165 - 170 |

| OCH₃ | ~55 - 60 |

Table 2: Predicted ¹³C NMR data for this compound.

Causality of Predicted Shifts:

-

C2 and C3: The chemical shifts of the pyrrole ring carbons are influenced by the carboxylic acid group and the overall electron density of the indole system.

-

C4, C5, C6, C7: The benzene ring carbons will show significant shifts due to the substituents. C5, directly attached to the fluorine, will exhibit a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant. C4 and C6, ortho to the fluorine, will also be affected. The methoxy group at C6 will cause a downfield shift for C6 and influence the neighboring carbons.

-

COOH and OCH₃: The carboxylic acid carbonyl carbon will appear at a typical downfield position, and the methoxy carbon will be found in the aliphatic region.

Figure 2: Predicted key ¹H-¹³C and ¹³C-¹⁹F NMR correlations.

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data

The predicted characteristic IR absorption bands are listed in Table 3. The spectrum will be dominated by vibrations of the N-H, O-H, C=O, and C-F bonds, as well as aromatic C-H and C=C stretching.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Indole) | ~3400 | Medium |

| C-H (Aromatic) | ~3100 | Medium |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| C=C (Aromatic) | ~1600, ~1450 | Medium to Strong |

| C-F | ~1250 | Strong |

| C-O (Methoxy) | ~1200, ~1050 | Strong |

Table 3: Predicted characteristic IR absorption bands.

Interpretation of Vibrational Modes:

-

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

-

The N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹.

-

The strong carbonyl (C=O) stretch of the carboxylic acid will be a prominent feature.

-

The aromatic C=C stretching bands will confirm the presence of the indole ring.

-

The strong C-F and C-O stretching vibrations will be indicative of the fluoro and methoxy substituents.

Mass Spectrometry (MS)

Experimental Protocol (Predicted)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. Both positive and negative ion modes would be explored.

Predicted Mass Spectrometry Data

The predicted key mass-to-charge ratios (m/z) are shown in Table 4. The molecular ion peak ([M+H]⁺ or [M-H]⁻) will be a crucial piece of information for confirming the molecular weight.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 210.0561 | Protonated molecular ion |

| [M-H]⁻ | 208.0405 | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 192.0455 | Loss of water from the carboxylic acid |

| [M+H-CO₂]⁺ | 166.0612 | Loss of carbon dioxide |

| [M-H-CO₂]⁻ | 164.0456 | Loss of carbon dioxide |

Table 4: Predicted key m/z values in high-resolution mass spectrometry.

Fragmentation Pathway:

Figure 3: Predicted primary fragmentation pathways in positive ion ESI-MS.

The primary fragmentation pathways are expected to involve the loss of water and carbon dioxide from the carboxylic acid group.[1] The stability of the indole ring suggests that fragmentation of the core structure will be less favorable under soft ionization conditions like ESI.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established spectroscopic principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this compound in research and development settings. While this guide serves as a valuable predictive tool, experimental verification remains the gold standard for unequivocal structure elucidation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a detailed theoretical prediction of the proton spectrum, a step-by-step experimental protocol for data acquisition, and an in-depth interpretation of the spectral data. By explaining the causal relationships behind experimental choices and substituent effects, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex indole derivatives.

Introduction: The Structural Significance of a Substituted Indole

This compound is a highly functionalized indole. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The specific substituents on this molecule—a fluorine atom, a methoxy group, and a carboxylic acid—impart unique electronic properties and potential biological activities, making its unambiguous structural characterization paramount.

¹H NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. For a multi-substituted aromatic system like the one , a detailed ¹H NMR analysis is critical for confirming its identity and purity. This guide will deconstruct the expected spectrum by examining the interplay of substituent effects, including electron donation from the methoxy group, induction from the fluorine atom, and the characteristic spin-spin couplings involving the ¹⁹F nucleus.

Molecular Structure and Theoretical Spectral Prediction

To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and predict the chemical shifts and coupling patterns for each unique proton.

Caption: Standard workflow for ¹H NMR analysis.

Methodology Details

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound. The concentration should be sufficient for a good signal-to-noise ratio without causing significant line broadening from intermolecular interactions. [1] * Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL). Causality: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the polar analyte and forms hydrogen bonds with the N-H and COOH protons. This slows down their chemical exchange with residual water, resulting in sharper signals that are more easily observed compared to spectra run in solvents like chloroform-d. [2][3] * Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, defining the 0.00 ppm mark. [4] * Mixing: Vortex the sample until the solid is completely dissolved.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

Acquisition Time (aq): Set to 3–4 seconds. A longer acquisition time provides better resolution in the resulting spectrum.

-

Relaxation Delay (d1): Set to 2-5 seconds. Causality: This delay allows the nuclear spins to return to thermal equilibrium between pulses. A sufficient delay is essential for accurate signal integration, especially for protons with long relaxation times.

-

Number of Scans (ns): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Fourier Transform: Convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase of the signals to be purely absorptive and ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Set the integral of a well-resolved signal (e.g., the methoxy singlet) to its known proton count (3H) and normalize all other integrals relative to it. This serves as an internal validation of the proton assignments.

-

Data Interpretation and Presentation

The final step is to assign each signal in the processed spectrum to a specific proton in the molecule. The assignments are based on the predicted chemical shifts, multiplicities, coupling constants, and integrations.

Summary of Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |

| COOH | ~13.0 | Broad s | - | 1H |

| NH | ~12.0 | Broad s | - | 1H |

| H-4 | ~7.5 | dd | ³JHF ≈ 9.0, ⁴JHH ≈ 2.0 | 1H |

| H-7 | ~7.2 | d | ⁴JHF ≈ 5.0 | 1H |

| H-3 | ~7.1 | s | - | 1H |

| OCH₃ | ~3.9 | s | - | 3H |

Note: The exact chemical shifts and coupling constants are predictive and may vary slightly in an experimental spectrum. The relative positions and splitting patterns are the key identifiers.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with a theoretical prediction based on fundamental principles of substituent effects and spin-spin coupling, allows for a confident interpretation of the experimental data. The characteristic downfield shifts of the exchangeable COOH and NH protons, the sharp singlet of the methoxy group, and the distinct splitting patterns of the aromatic protons due to both H-H and H-F coupling provide a unique spectral fingerprint. This guide outlines the necessary theoretical framework and a robust experimental protocol to empower researchers to successfully perform and interpret this analysis, ensuring the structural integrity of this valuable chemical entity.

References

-

ResearchGate. (2007). Coupling of Protons with Fluorine. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Online] Available at: [Link]

-

ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. [Online] Available at: [Link]

-

ACS Publications. (1971). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Online] Available at: [Link]

-

Journal of the American Chemical Society. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. [Online] Available at: [Link]

-

MDPI. (2021). Regioselective C5−H Direct Iodination of Indoles. [Online] Available at: [Link]

-

ResearchGate. (2017). Methoxy gp on aromatic ring ?. [Online] Available at: [Link]

-

Pergamon Press. (1976). FLUORINE COUPLING CONSTANTS. [Online] Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Online] Available at: [Link]

-

ACS Publications. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]-2-heptenes. [Online] Available at: [Link]

-

University of Ottawa. 19Flourine NMR. [Online] Available at: [Link]

-

ACS Publications. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Online] Available at: [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Online] Available at: [Link]

-

University of Regensburg. Chemical shifts. [Online] Available at: [Link]

-

ResearchGate. 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... [Online] Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

-

PubMed Central. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Online] Available at: [Link]

-

University of Nigeria. (2019). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) phenyl-4-methylbenzene-sulfonate. [Online] Available at: [Link]

-

ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Online] Available at: [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Online] Available at: [Link]

-

ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. [Online] Available at: [Link]

-

Russian Chemical Bulletin. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Online] Available at: [Link]

-

PubMed Central. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. [Online] Available at: [Link]

-

MDPI. (2025). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Online] Available at: [Link]

-

ResearchGate. (2025). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Bioactive metabolites from Cultures of the Entomopathogenic Fungus Pleurocordyceps ophiocordycipiticola TBRC-BCC 9612. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid

Abstract: This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a detailed theoretical framework for understanding its spectral features, a step-by-step experimental protocol for data acquisition, and an in-depth interpretation of predicted chemical shifts and carbon-fluorine coupling constants. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Structural Significance of a Substituted Indole

This compound belongs to the indole class of bicyclic heteroaromatics, a scaffold that is a cornerstone in the development of therapeutic agents. The specific substitution pattern—a fluorine atom at the 5-position and a methoxy group at the 6-position—creates a unique electronic and steric environment. The high electronegativity of fluorine combined with the electron-donating resonance effect of the methoxy group significantly influences the molecule's chemical properties and potential biological activity.

¹³C NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of such molecules. By providing a detailed map of the carbon skeleton, it allows for the verification of substituent positions and offers insights into the electronic distribution within the aromatic system. An accurate interpretation of the ¹³C NMR spectrum is therefore a critical step in the synthesis, purification, and characterization of this and related compounds.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is dictated by the unique electronic environment of each carbon atom. The interplay of the indole ring's inherent aromaticity with the electron-withdrawing and -donating effects of the substituents results in a predictable pattern of chemical shifts. A key diagnostic feature is the through-bond coupling between the ¹⁹F and ¹³C nuclei, which provides definitive evidence for the fluorine's location.

Substituent Effects on Chemical Shifts

-

Indole Ring System: The carbons of the indole nucleus have characteristic chemical shift ranges. The pyrrole ring carbons (C2, C3, C3a, C7a) typically resonate in a different region from the benzenoid ring carbons (C4, C5, C6, C7).

-

Carboxylic Acid (C2-COOH): The electron-withdrawing nature of the carboxylic acid group at the C2 position deshields this carbon, causing it to appear significantly downfield. Based on data for indole-2-carboxylic acid, this peak is expected in the range of 160-170 ppm.[1]

-

Fluorine (C5-F): The highly electronegative fluorine atom exerts a strong deshielding effect on the directly bonded carbon (C5), known as the α-effect. This results in a substantial downfield shift for C5. Furthermore, fluorine's influence extends to adjacent carbons (β-effect on C4 and C6) and, to a lesser extent, to more distant carbons (γ-effect).

-

Methoxy Group (C6-OCH₃): The oxygen of the methoxy group donates electron density to the aromatic ring via resonance, leading to a shielding effect (upfield shift) on the directly attached C6. The methyl carbon of the methoxy group will produce a distinct signal in the aliphatic region, typically around 55-62 ppm.[2][3]

Carbon-Fluorine (C-F) Coupling

The presence of a spin-½ ¹⁹F nucleus leads to through-bond J-coupling with the ¹³C nuclei, which is observable in the proton-decoupled ¹³C NMR spectrum. These couplings are invaluable for definitive signal assignment.

-

¹JCF: A large one-bond coupling constant is expected for the carbon directly attached to fluorine (C5), typically in the range of 235-255 Hz.

-

²JCF: A smaller two-bond coupling will be observed for the adjacent carbons (C4 and C6), generally between 20-30 Hz.

-

³JCF: Three-bond couplings, for instance to C7 and C3a, are also anticipated, with a magnitude of approximately 5-10 Hz.

-

⁴JCF: A smaller four-bond coupling to C7a may also be resolved.

Experimental Protocol for High-Resolution ¹³C NMR

To obtain a high-quality, interpretable ¹³C NMR spectrum, a well-defined experimental procedure is essential.

Sample Preparation

-

Solvent Selection: A deuterated solvent that ensures complete dissolution of the sample is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly suitable choice for polar, acidic compounds like this indole derivative.

-

Concentration: A sample concentration of 15-30 mg in approximately 0.6 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Reference Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (for DMSO-d₆, the central peak of the septet is at δ = 39.52 ppm).[4]

Spectrometer Parameters and Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle. |

| Spectral Width (SW) | 240 ppm (approx. 24,000 Hz) | Ensures all carbon signals, from aliphatic to carbonyl, are captured. |

| Acquisition Time (AQ) | 1.5 s | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 2.0 s | A sufficient delay to allow for relaxation of most carbon nuclei. |

| Number of Scans (NS) | ≥ 2048 | A higher number of scans is necessary due to the low natural abundance of ¹³C. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

Data Analysis and Spectrum Interpretation

The logical workflow for assigning the signals in the ¹³C NMR spectrum is depicted below.

Caption: A streamlined workflow for the acquisition and interpretation of the ¹³C NMR spectrum.

Predicted Chemical Shifts and Assignments

The following table presents the predicted ¹³C NMR chemical shifts and expected C-F coupling constants for this compound, synthesized from available data on analogous compounds.[5][6][7]

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling (Hz) | Rationale for Assignment |

| -COOH | ~163 | - | Carbonyl carbon, deshielded. |

| C5 | ~158 (d) | ¹JCF ≈ 235-245 | Directly attached to F, strong deshielding and large coupling. |

| C6 | ~148 (d) | ²JCF ≈ 20-25 | Attached to electron-donating -OCH₃, but also β to F. |

| C7a | ~132 | ⁴JCF ≈ 2-4 | Bridgehead carbon, deshielded by aromatic system. |

| C2 | ~130 | - | Attached to N and COOH group. |

| C3a | ~128 | ³JCF ≈ 8-12 | Bridgehead carbon, influenced by both rings. |

| C7 | ~114 | ³JCF ≈ 5-8 | Shielded position in the benzenoid ring. |

| C3 | ~108 | - | Electron-rich position in the pyrrole ring. |

| C4 | ~98 (d) | ²JCF ≈ 25-30 | Ortho to -F and meta to -OCH₃, showing significant shielding. |

| -OCH₃ | ~56 | - | Typical chemical shift for a methoxy group on an aromatic ring. |

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural verification of this compound. By carefully analyzing the chemical shifts, which are governed by the electronic effects of the fluoro, methoxy, and carboxylic acid substituents, and by leveraging the distinct carbon-fluorine coupling patterns, an unambiguous assignment of every carbon in the molecule is achievable. The protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently acquire and interpret ¹³C NMR data, ensuring the structural integrity of this valuable compound in drug discovery and development pipelines.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Bioorganic Chemistry.

- Gao, H., et al. (2018). Calculated and experimental 13C NMR chemical shifts.

- Ferreira, M. J., et al. (2013).

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Transactions of the Faraday Society.

- Kärkäs, M. D. (2018). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research.

-

SpectraBase. (n.d.). Indole-2-carboxylic acid, 6-methoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-2-carboxylic acid, vanillylidenehydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Tsedev, N., et al. (2021). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Mahmoodi, M., & Gholami, M. R. (2005).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.

- Kärkäs, M. D. (2018). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository.

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

Sources

- 1. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

mass spectrometry of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid

Introduction

This compound is a substituted indole derivative, a structural motif of significant interest in pharmaceutical research and drug development. Indole-based compounds are known for a wide range of biological activities, and understanding their metabolic fate, stability, and purity is critical.[1][2] Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and specificity for the identification, structural elucidation, and quantification of such small molecules.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, the utility of high-resolution mass spectrometry for elemental composition analysis, and the power of tandem mass spectrometry (MS/MS) for unequivocal structural confirmation. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and self-validating analytical approach.

Physicochemical Properties and Ionization Behavior

A foundational understanding of the analyte's chemical properties is paramount for developing a successful MS method.

-

Molecular Formula: C₁₀H₈FNO₃

-

Monoisotopic Mass: 209.0488 Da

-

Structure: (A representative image would be placed here in a full whitepaper)

The key structural features influencing its behavior in a mass spectrometer are the acidic carboxylic acid group, the basic indole nitrogen, and the polar methoxy group. These functional groups make the molecule highly amenable to Electrospray Ionization (ESI) , a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5]

The analysis can be performed in both positive and negative ion modes:

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group is readily deprotonated, making this the most probable and typically most sensitive ionization pathway. The expected precursor ion would be at m/z 208.0415 . The high efficiency of ionization for carboxylic acids in negative ESI is well-documented.[6][7]

-

Positive Ion Mode ([M+H]⁺): Protonation can occur, likely on the indole nitrogen. The expected precursor ion would be at m/z 210.0561 .

For the purpose of structural elucidation, the negative ion mode is often preferred due to the predictable and informative fragmentation pathways originating from the deprotonated carboxylate.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of an analyte, a critical step in identification.[8] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers provide the necessary mass accuracy, typically below 5 ppm, to distinguish the target compound from other isobaric species.[4][9]

The power of HRMS lies in its ability to provide an exact mass measurement, which is then used to calculate a unique elemental formula.

Table 1: Accurate Mass Data for this compound

| Ion | Molecular Formula | Theoretical m/z | Expected Measured m/z (example) | Mass Error (ppm) |

| [M-H]⁻ | C₁₀H₇FNO₃⁻ | 208.0415 | 208.0413 | -0.96 |

| [M+H]⁺ | C₁₀H₉FNO₃⁺ | 210.0561 | 210.0564 | +1.43 |

Note: The "Expected Measured m/z" and "Mass Error" are illustrative values demonstrating typical performance.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms what a molecule is composed of, tandem mass spectrometry (MS/MS) reveals how it is constructed.[10] In an MS/MS experiment, the precursor ion of interest (e.g., m/z 208.0415) is isolated and then fragmented, typically through collision-induced dissociation (CID).[11][12] The resulting product ions provide a structural fingerprint of the molecule.

For the [M-H]⁻ ion of this compound, the fragmentation is expected to be initiated by the loss of the most labile group. The carboxylate group is prone to a characteristic neutral loss of CO₂ (decarboxylation).[13][14]

Proposed Fragmentation Pathway ([M-H]⁻)

-

Primary Fragmentation: The precursor ion at m/z 208.04 undergoes decarboxylation, losing 44.00 Da (CO₂) to form a highly stable indole anion intermediate at m/z 164.04 . This is a hallmark fragmentation for deprotonated carboxylic acids.[14]

-

Secondary Fragmentation: The product ion at m/z 164.04 can then undergo further fragmentation. A likely subsequent loss is that of a methyl radical (•CH₃) from the methoxy group, resulting in a loss of 15.02 Da and the formation of a radical anion at m/z 149.02 .

Sources

- 1. 5-Fluoroindole-2-carboxylic acid | 399-76-8 [chemicalbook.com]

- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating the Ionization of Dissolved Organic Matter by Electrospray - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

The Biological Potential of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Strategic functionalization of the indole ring can profoundly influence biological activity. This technical guide explores the predicted biological landscape of 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, a novel, yet under-researched, indole derivative. While direct experimental data on this specific molecule is not extensively available in current literature, a comprehensive analysis of its structural components—the 5-fluoro-indole-2-carboxylic acid and 6-methoxy-1H-indole-2-carboxylic acid moieties—provides a strong foundation for predicting its therapeutic potential. This document synthesizes existing research on these closely related analogues to hypothesize potential applications in oncology, infectious diseases, and neuroprotection. We further provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers and drug development professionals to unlock the potential of this promising compound.

Introduction: Deconstructing the Therapeutic Promise

The therapeutic efficacy of indole-based compounds is dictated by the nature and position of substituents on the bicyclic ring system. In this compound, we encounter a fascinating convergence of functionalities, each with a documented history of modulating distinct biological pathways.

-

The Indole-2-Carboxylic Acid Scaffold: This core structure is a common feature in molecules targeting a range of enzymes and receptors. Its carboxylic acid group provides a key interaction point, often for hydrogen bonding within protein active sites.

-

The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5-position is a classic medicinal chemistry strategy. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, pKa, metabolic stability, and binding affinity without significantly increasing steric bulk.

-

The 6-Methoxy Substituent: A methoxy group at the C6-position is generally considered electron-donating. This functional group has been associated with potent biological activities, including antifungal and antibacterial properties.

The combination of an electron-withdrawing fluorine at C5 and an electron-donating methoxy group at C6 presents a unique electronic and steric profile. This guide will dissect the known activities of analogues bearing these individual substituents to build a logical framework for the future investigation of the title compound.

Hypothesized Biological Activities and Mechanistic Insights

Based on high-quality preclinical data for its structural precursors, we hypothesize that this compound may exhibit a multi-faceted pharmacological profile.

Potential as an Antifungal and Antibacterial Agent

The 6-methoxy-1H-indole-2-carboxylic acid (MICA) moiety has been isolated from the bacterium Bacillus toyonensis and has demonstrated significant antifungal activity against pathogenic yeasts like Candida albicans and molds such as Aspergillus niger.[1][2] Studies suggest that its mechanism of action involves the disruption of the fungal cell membrane.[1][3] The same compound has also shown antibacterial effects against foodborne pathogens, including Listeria monocytogenes, by a similar membrane-damaging mechanism.[3][4]

Hypothesis: The presence of the 6-methoxy group in this compound is likely to confer potent antifungal and antibacterial properties. The 5-fluoro substituent may further enhance this activity by increasing cell membrane permeability or improving metabolic stability, potentially leading to a more robust and broad-spectrum antimicrobial agent.

Potential as a Modulator of DNA Repair Pathways in Oncology

Research has identified 5-fluoroindole-2-carboxylic acid as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway.[5] APE1 is frequently overexpressed in various cancers, contributing to resistance against DNA-damaging chemotherapies and radiation.[5][6] Therefore, APE1 inhibitors are sought after as potential cancer cell sensitizers.

It is crucial to note, however, that recent, more detailed investigations have revealed that the inhibitory action of some indole-2-carboxylic acids, including the 5-fluoro analogue, may be attributable to the formation of colloidal aggregates that sequester the APE1 enzyme rather than specific active-site binding.[5][7] This non-specific inhibition is a critical consideration in experimental design.

Hypothesis: this compound may act as an inhibitor of APE1, potentially sensitizing cancer cells to conventional therapies. The 6-methoxy group could influence the compound's solubility and aggregation properties, which, given the proposed mechanism for related compounds, would be a critical factor in its efficacy.

Diagram: The Role of APE1 in Base Excision Repair

Caption: Proposed mechanism of neuroprotection via DLDH inhibition and Nrf2 pathway activation.

Proposed Experimental Workflows

To validate these hypotheses, a structured, multi-tiered experimental approach is recommended. The following protocols provide a robust framework for the initial characterization of this compound.

Workflow 1: Antimicrobial Activity Assessment

Diagram: Antimicrobial Screening Workflow

Caption: Step-by-step workflow for evaluating antimicrobial and membrane disruption activity.

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent (e.g., DMSO), then dilute serially in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi) to each well.

-

Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a vehicle control (microbes with the highest concentration of DMSO used). Also, include a standard-of-care antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).

-

Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be determined visually or by measuring absorbance at 600 nm.

Protocol 3.1.2: Cell Membrane Permeability Assay

-

Cell Preparation: Wash and resuspend microbial cells in a suitable buffer (e.g., PBS) to a standardized density.

-

Reagent Addition: Add a membrane-impermeant fluorescent dye, such as SYTOX Green, to the cell suspension.

-

Compound Treatment: Add the test compound at various concentrations (e.g., 1X, 2X, 4X MIC). Include a positive control for membrane disruption (e.g., 70% isopropanol) and a negative control (untreated cells).

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates that the compound has compromised the cell membrane, allowing the dye to enter and bind to nucleic acids.

Workflow 2: APE1 Inhibition and Cancer Cell Sensitization

Protocol 3.2.1: APE1 Endonuclease Activity Assay

-

Assay Principle: Utilize a fluorescence-based assay with a DNA oligonucleotide probe containing a single apurinic site, flanked by a fluorophore and a quencher. Cleavage of the probe by APE1 separates the fluorophore and quencher, resulting in a fluorescence signal.

-

Reaction Setup: In a 96-well plate, combine recombinant human APE1 enzyme, the DNA probe, and assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound. Crucially, run parallel assays with and without a non-ionic detergent (e.g., 0.01% Triton X-100) to assess the impact of compound aggregation.

-

Measurement: Measure the fluorescence kinetics at 37°C. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) under both conditions.

-

Interpretation: A significant shift in IC50 to a higher value in the presence of detergent suggests inhibition may be due to aggregation.

Protocol 3.2.2: Chemosensitization Assay (Clonogenic Survival)

-